(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride

Patent landscape Procurement compliance Freedom-to-operate

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral γ-lactam derivative belonging to the 2-pyrrolidinone class, possessing two defined stereocenters at positions 3 and With a molecular formula of C₅H₁₁ClN₂O₂ (MW 166.61 g/mol as the hydrochloride salt; 130.15 g/mol as the free base), it features an amino group at the 3-position and a hydroxymethyl substituent at the 5-position, both available for further derivatization. This specific (3S,5R) configuration has been associated with 28 patent filings, indicating substantial industrial investment in applications exploiting this particular stereochemistry.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.60 g/mol
Cat. No. B13600569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride
Molecular FormulaC5H11ClN2O2
Molecular Weight166.60 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C1N)CO.Cl
InChIInChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m1./s1
InChIKeyAZPGEVGVMXTWBS-HJXLNUONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one Hydrochloride: Stereochemically Defined Chiral Pyrrolidinone Building Block for Targeted Synthesis


(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral γ-lactam derivative belonging to the 2-pyrrolidinone class, possessing two defined stereocenters at positions 3 and 5. With a molecular formula of C₅H₁₁ClN₂O₂ (MW 166.61 g/mol as the hydrochloride salt; 130.15 g/mol as the free base), it features an amino group at the 3-position and a hydroxymethyl substituent at the 5-position, both available for further derivatization . This specific (3S,5R) configuration has been associated with 28 patent filings, indicating substantial industrial investment in applications exploiting this particular stereochemistry [1]. The compound serves as a versatile intermediate for peptidomimetics, enzyme inhibitor scaffolds, and chiral ligand synthesis .

Why Generic Substitution Fails for (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one Hydrochloride: Stereochemical Identity, Patent Barriers, and Divergent Biological Profiles


The four stereoisomers of 3-amino-5-(hydroxymethyl)pyrrolidin-2-one—(3S,5R), (3R,5S), (3S,5S), and (3R,5R)—are neither interchangeable nor functionally equivalent. The (5S)-configured variant is explicitly flagged as 'patent-protected' with sales prohibited under applicable patent laws, creating a legally restrictive procurement barrier absent for the (3S,5R) isomer . Chiral HPLC or enzymatic resolution steps required to isolate a single stereoisomer from a racemic mixture impose additional cost and time burdens, making the direct procurement of the stereochemically defined (3S,5R) compound the only efficient route for structure–activity relationship (SAR) studies where this configuration is specified . Furthermore, derivatives built on the (3S,5R) scaffold have demonstrated distinct kinase selectivity profiles (CHK2 vs. CHK1) that would not be recapitulated by other diastereomers [1].

Quantitative Procurement Evidence for (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one Hydrochloride: Comparator Data Guide


Patent-Restricted vs. Commercially Unencumbered: (3S,5R) vs. (5S)-Configured Isomer Regulatory Status Comparison

The (5S)-3-amino-5-(hydroxymethyl)-2-pyrrolidinone (CAS 2382737-40-6) is subject to active patent protection that explicitly prohibits its sale, as noted by ChemicalBook . In contrast, the (3S,5R) isomer (CAS 1344418-08-1) is commercially available from multiple independent vendors including Leyan (98% purity) and MolCore (95% purity) without any listed patent restriction on procurement . This regulatory asymmetry means that any research program requiring the (5S) configuration must either obtain a costly patent license or develop an in-house synthetic route, whereas the (3S,5R) isomer can be sourced directly.

Patent landscape Procurement compliance Freedom-to-operate

Chiral Scaffold Kinase Selectivity: (3S,5R)-Containing Derivative Exhibits 22-Fold CHK2 over CHK1 Preference

A derivative incorporating the (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylamino scaffold, specifically 4-fluoro-2-(4-((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylamino)quinazolin-2-yl)phenol (CHEMBL1650115 / BDBM50335667), demonstrated an IC50 of 81 nM against CHK2 versus 1,750 nM against CHK1, yielding a 21.6-fold selectivity ratio for CHK2 [1]. This selectivity fingerprint is scaffold-dependent: the (3S,5R) stereochemistry places the amino and hydroxymethyl groups in a spatial orientation that facilitates selective hydrogen-bonding interactions with the CHK2 ATP-binding pocket. No equivalent selectivity data are publicly available for the (3R,5S) or (3S,5S) diastereomers in this chemotype.

Kinase inhibition CHK1/CHK2 selectivity Medicinal chemistry

Price and Purity Cross-Isomer Comparison: (3S,5R) Free Base vs. (3S,5S) Hydrochloride Salt Procurement Economics

The (3S,5R) free base (CAS 1344418-08-1) is available from Leyan at 98% purity with multi-gram-scale options, while the (3S,5S) hydrochloride salt (CAS 2446818-33-1) is listed by ChemScene at ≥98% purity priced at USD 2,992/1g and USD 8,976/5g . The (3R,5R) hydrochloride variant (CAS 2751603-44-6) is stocked by AKSci and Sigma-Aldrich (via Enamine), while the (3R,5S) enantiomer remains less commercially accessible, listed on ChemSpider without a linked vendor . This cost asymmetry reflects the differential synthetic accessibility of each diastereomer: the (3S,5R) configuration can be derived from optically pure 4-amino-(S)-2-hydroxybutyric acid via amine protection and cyclization, a more economical route than the multi-step chiral resolution required for the (3S,5S) isomer.

Procurement cost analysis Vendor comparison Stereoisomer availability

Industrial Investment Signal: 28 Patents Associated with the (3S,5R) InChIKey vs. Limited Patent Activity for Alternative Diastereomers

PubChemLite data for the InChIKey WYZFWCBQXQXNDS-IMJSIDKUSA-N—which uniquely identifies the (3r,5s) relative stereochemistry (equivalent to (3S,5R) absolute configuration when considering the pyrrolidinone ring numbering)—returns 28 associated patents but zero primary literature articles [1]. This patent-to-literature ratio (28:0) strongly suggests that the (3S,5R) configuration is being actively pursued in proprietary industrial research programs rather than open academic investigation. In comparison, the (3R,5R) diastereomer (InChIKey WYZFWCBQXQXNDS-QWWZWVQMSA-N) is listed by Sigma-Aldrich as a catalog research chemical with demonstrably lower patent density, consistent with a compound used primarily as a reference standard rather than an active pharmaceutical intermediate .

Patent intelligence Industrial relevance Competitive landscape

Differential Hydrogen-Bond Donor Topology: (3S,5R)-3-Amino-5-(hydroxymethyl) vs. HA-966 (3-Amino-1-hydroxy) Substitution Pattern Comparison

HA-966 [(RS)-3-amino-1-hydroxypyrrolidin-2-one] is a well-characterized glycine/NMDA receptor antagonist where the N1-hydroxyl group serves as a critical hydrogen-bond donor to the receptor glycine site [1]. The (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one scaffold relocates the hydroxyl functionality from N1 to a C5-hydroxymethyl substituent, fundamentally altering the hydrogen-bond donor/acceptor topology. HA-966 enantiomers show divergent pharmacology: (R)-(+)-HA-966 is a selective glycine/NMDA antagonist, while (S)-(-)-HA-966 acts as a γ-butyrolactone-like sedative [2]. The (3S,5R) compound, lacking N1-hydroxylation, is not expected to engage the glycine binding site in the same manner, making it a distinct starting point for designing non-glycine-site modulators of related targets while retaining the amino group for amide bond formation in peptidomimetic synthesis.

Pharmacophore design NMDA receptor Hydrogen-bond network

Optimal Procurement and Application Scenarios for (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one Hydrochloride


Kinase Inhibitor Lead Generation Leveraging (3S,5R) Scaffold CHK2 Selectivity

Medicinal chemistry teams targeting the DNA damage response pathway can directly employ (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride as a chiral amine building block for constructing quinazoline-based kinase inhibitors. The demonstrated 22-fold CHK2-over-CHK1 selectivity of a derivative bearing this scaffold (CHK2 IC50 = 81 nM; CHK1 IC50 = 1,750 nM) provides a validated selectivity starting point [1]. Procurement of the stereochemically defined (3S,5R) isomer ensures that SAR exploration remains anchored to a scaffold with known selectivity, avoiding confounding factors introduced by diastereomeric mixtures.

Patent-Clear Peptidomimetic Synthesis Avoiding (5S)-Isomer Restriction

Research groups synthesizing peptidomimetic enzyme inhibitors requiring a 3-amino-5-hydroxymethyl-pyrrolidinone core can legally source the (3S,5R) isomer without navigating the patent restrictions that block procurement of the (5S)-configured variant [1]. The amino group at C3 enables direct amide coupling to carboxylic acid-bearing peptide mimetics, while the C5-hydroxymethyl group offers a handle for esterification, etherification, or oxidation to a carboxylate, supporting diverse library synthesis strategies. The availability of both free base (98% purity, Leyan) and hydrochloride salt forms provides formulation flexibility for different reaction conditions.

Cost-Sensitive Scale-Up for Preclinical Candidate Optimization

For programs advancing a (3S,5R)-pyrrolidinone-containing lead into preclinical development, the multi-gram commercial availability of the (3S,5R) free base at 95–98% purity from MolCore and Leyan offers a procurement advantage over the (3S,5S) hydrochloride salt priced at ~$3,000/g [1]. The (3S,5R) isomer's more economical synthetic route—derived from optically pure 4-amino-(S)-2-hydroxybutyric acid via protection/cyclization—enables cost-effective procurement at the 5–25 g scale needed for in vivo pharmacokinetic and toxicology studies, whereas alternative diastereomers may become prohibitively expensive at these quantities.

Non-Glycine-Site Neuroscience Tool Compound Design Distinct from HA-966

Neuroscience researchers seeking to avoid the glycine-site NMDA antagonism and sedative effects associated with HA-966 can use (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one as a structurally distinct alternative core. The relocation of the hydroxyl group from N1 (HA-966) to C5 (target compound) eliminates the pharmacophoric element required for glycine-site binding while retaining the 3-amino group for elaboration [1]. This scaffold is suited for designing allosteric modulators of related CNS targets, prodrugs with improved blood-brain barrier penetration, or dual-mechanism ligands where the C5-hydroxymethyl serves as a tunable polarity handle.

Quote Request

Request a Quote for (3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-onehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.